(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine
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Overview
Description
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine is a chiral amine compound with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydropyran ring.
N-Methylation: The tetrahydropyran derivative is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with chiral acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: Employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine: The racemic mixture of both enantiomers.
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine: A structural isomer with the methyl group at a different position on the pyran ring.
Uniqueness
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other structural isomers.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-1-[(3S)-oxan-3-yl]methanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
SFDNBVAIWWHHQN-ZETCQYMHSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCOC1 |
Canonical SMILES |
CNCC1CCCOC1 |
Origin of Product |
United States |
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